molecular formula C12H20N2O4 B8436791 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid

2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid

Cat. No.: B8436791
M. Wt: 256.30 g/mol
InChI Key: VFRDRHJUIQSLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a methyl-substituted alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 2-methylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

    Introduction of the Cyanoethyl Group: The Boc-protected intermediate is then reacted with acrylonitrile in the presence of a suitable catalyst to introduce the cyanoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Deprotection: Free amine derivatives of 2-methylalanine.

Scientific Research Applications

2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of novel drugs and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The cyanoethyl group may also participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)-2-methylalanine: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.

    N-(2-cyanoethyl)-2-methylalanine: Lacks the Boc protecting group, making it more susceptible to nucleophilic attack.

    N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycine: Similar structure but with a glycine backbone instead of 2-methylalanine.

Uniqueness

2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)-2-methylpropanoic acid is unique due to the presence of both the Boc protecting group and the cyanoethyl group, which confer specific reactivity and stability properties

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14(8-6-7-13)12(4,5)9(15)16/h6,8H2,1-5H3,(H,15,16)

InChI Key

VFRDRHJUIQSLIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC#N)C(C)(C)C(=O)O

Origin of Product

United States

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